(Cyclopropylmethyl)({2-[4-(3-methylphenyl)piperazin-1-YL]ethyl})amine
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Overview
Description
(Cyclopropylmethyl)({2-[4-(3-methylphenyl)piperazin-1-YL]ethyl})amine is a compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals. The compound is characterized by the presence of a cyclopropylmethyl group and a 3-methylphenyl group attached to a piperazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropylmethyl)({2-[4-(3-methylphenyl)piperazin-1-YL]ethyl})amine typically involves the reaction of cyclopropylmethylamine with 2-(4-(3-methylphenyl)piperazin-1-yl)ethyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or ethanol under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(Cyclopropylmethyl)({2-[4-(3-methylphenyl)piperazin-1-YL]ethyl})amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: N-oxides of the parent compound.
Reduction: Secondary or tertiary amines.
Substitution: Alkylated or acylated derivatives of the parent compound.
Scientific Research Applications
(Cyclopropylmethyl)({2-[4-(3-methylphenyl)piperazin-1-YL]ethyl})amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential use as an antidepressant or antipsychotic agent.
Mechanism of Action
The mechanism of action of (Cyclopropylmethyl)({2-[4-(3-methylphenyl)piperazin-1-YL]ethyl})amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing neurotransmission pathways. This interaction can lead to various pharmacological effects, including mood regulation and cognitive enhancement .
Comparison with Similar Compounds
Similar Compounds
- N-(Cyclopropylmethyl)-2-(4-(m-tolyl)piperazin-1-yl)ethan-1-amine dihydrochloride
- 1-(3-Aminopropyl)-4-methylpiperazine
Uniqueness
(Cyclopropylmethyl)({2-[4-(3-methylphenyl)piperazin-1-YL]ethyl})amine is unique due to its specific structural features, such as the cyclopropylmethyl group and the 3-methylphenyl group attached to the piperazine ring. These structural elements contribute to its distinct pharmacological profile and potential therapeutic applications .
Properties
Molecular Formula |
C17H27N3 |
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Molecular Weight |
273.4 g/mol |
IUPAC Name |
N-(cyclopropylmethyl)-2-[4-(3-methylphenyl)piperazin-1-yl]ethanamine |
InChI |
InChI=1S/C17H27N3/c1-15-3-2-4-17(13-15)20-11-9-19(10-12-20)8-7-18-14-16-5-6-16/h2-4,13,16,18H,5-12,14H2,1H3 |
InChI Key |
RQBBUEZTSMMERF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)CCNCC3CC3 |
Origin of Product |
United States |
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